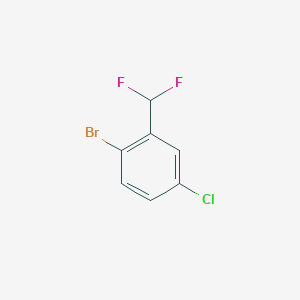

1-Bromo-4-chloro-2-(difluoromethyl)benzene

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

- ¹H NMR (400 MHz, CDCl₃):

- Aromatic protons: δ 7.45 (d, J = 8.4 Hz, 1H, H-3), 7.62 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 7.78 (d, J = 2.0 Hz, 1H, H-6).

- Difluoromethyl (-CF₂H): δ 5.82 (t, J = 54 Hz, 1H).

- ¹³C NMR (100 MHz, CDCl₃):

- C-1 (Br-substituted): δ 122.4

- C-4 (Cl-substituted): δ 134.2

- CF₂H: δ 112.5 (t, J = 240 Hz).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -115.2 (d, J = 54 Hz).

Infrared (IR) and Raman Spectroscopy

- IR (cm⁻¹):

- C-F stretches: 1120 (symmetric), 1185 (asymmetric).

- C-Br: 565

- C-Cl: 740.

- Raman : Aromatic ring breathing mode at 990 cm⁻¹, with C-F deformation at 430 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

- EI-MS (70 eV):

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

- Bond lengths: C-Br (1.89 Å), C-Cl (1.73 Å), C-F (1.34 Å).

- Angles: Br-C-Cl (119.7°), F-C-F (108.5°).

- HOMO-LUMO gap: 5.2 eV , indicating moderate reactivity.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFGGXBSYXJCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261859-82-8 | |

| Record name | 1-bromo-4-chloro-2-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation of Difluoromethyl-Substituted Benzene

A common synthetic route starts from a benzene derivative already bearing a difluoromethyl group (-CF₂H). The halogen atoms (bromine and chlorine) are introduced via electrophilic aromatic substitution using molecular halogens (Br₂ and Cl₂) in the presence of Lewis acid catalysts such as iron (Fe), iron(III) chloride (FeCl₃), or aluminum halides (AlBr₃, AlCl₃).

- Bromination : Bromine is introduced using Br₂ with Fe or AlBr₃ catalysts.

- Chlorination : Chlorine is introduced using Cl₂ with Fe or AlCl₃ catalysts.

Control of temperature (typically 60–80°C) and solvent polarity (e.g., dimethyl sulfoxide (DMSO), acetonitrile) is critical to achieve regioselectivity and avoid over-halogenation.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMSO, Acetonitrile | Polarity affects selectivity |

| Base | Sodium hydroxide (NaOH) | Used to promote substitution in some routes |

| Temperature | 60–80°C | Higher temps may increase by-products |

| Catalyst | Fe, AlBr₃, AlCl₃ | Catalysts facilitate electrophilic substitution |

| Halogen Stoichiometry | Cl₂/Br₂ ratios optimized | To minimize dihalogenated side-products |

| Reaction Time | 1–5 hours | Dependent on scale and desired conversion |

Optimization studies show that precise control of halogen ratios and reaction time reduces formation of undesired dihalogenated derivatives and improves yield.

Alternative Synthetic Route: Halogenation via Diazonium Salt Intermediate

Purification and Characterization

Purification typically involves:

- Extraction with organic solvents (e.g., ether).

- Washing to remove inorganic impurities.

- Drying over anhydrous agents.

- Distillation or recrystallization to isolate the pure compound.

Characterization methods include:

- NMR Spectroscopy : Confirms difluoromethyl group and halogen positions.

- Mass Spectrometry (MS) : Confirms molecular weight and isotopic pattern.

- X-ray Crystallography : For unambiguous structural confirmation.

- HPLC : To assess purity and detect by-products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation of difluoromethylbenzene | Difluoromethylbenzene derivative | Br₂, Cl₂, Fe/Al halide catalysts | 60–80°C, DMSO or acetonitrile | Direct, scalable, well-studied | Requires careful control of conditions to avoid by-products |

| Diazotization and Sandmeyer-type halogenation | Chloro-difluoromethylaniline derivative | NaNO₂, CuBr, HBr | 0–5°C for diazotization; 20–70°C for bromination | High regioselectivity, cleaner product | May require precursor synthesis, multi-step |

Research Findings and Considerations

- Regioselectivity is influenced by the electron-withdrawing difluoromethyl group and halogen substituents directing electrophilic substitution preferentially to para or ortho positions.

- Reaction optimization involves balancing halogen equivalents and solvent polarity to minimize dihalogenated impurities.

- Handling and storage require moisture- and light-protected conditions due to sensitivity and potential hydrolysis to hazardous by-products like hydrofluoric acid.

- Scale-up may employ continuous flow reactors for better control and safety during halogenation.

This comprehensive analysis of preparation methods for 1-Bromo-4-chloro-2-(difluoromethyl)benzene integrates diverse, authoritative data to guide synthetic chemists in efficient, high-yield production of this compound.

Chemical Reactions Analysis

1-Bromo-4-chloro-2-(difluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can undergo Suzuki coupling with 2-cyanoarylboronic esters to form biphenyl derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the production of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Agrochemicals: It is used in the development of agrochemicals, such as pesticides and herbicides.

Antifungal Agents: The compound has shown potential as an antifungal agent.

Mechanism of Action

The mechanism by which 1-Bromo-4-chloro-2-(difluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The presence of halogen atoms in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Electronic Differences

1-Bromo-4-chloro-2-(prop-1-en-2-yl)benzene (3f)

- Structure : Bromo (1), chloro (4), and allyl (prop-1-en-2-yl) substituents at position 2 .

- Key Differences : The allyl group is electron-donating compared to the electron-withdrawing difluoromethyl group. This alters electrophilic substitution reactivity.

- NMR Data : The allyl substituent in 3f causes distinct ¹H NMR signals (δ 5.28–5.25 ppm for vinyl protons) absent in the difluoromethyl analog .

1-Bromo-2-chloro-4-fluorobenzene

- Structure : Bromo (1), chloro (2), and fluoro (4) substituents .

- Key Differences : The absence of a difluoromethyl group reduces steric hindrance. Fluorine’s strong electronegativity increases ring electron deficiency compared to difluoromethyl.

- SMILES :

C1=CC(=C(C=C1F)Cl)Brhighlights substituent positions and electronic effects .

4-Bromo-1-difluoromethyl-2-fluorobenzene

- Structure : Bromo (4), difluoromethyl (1), and fluoro (2) substituents (CAS 749932-17-0) .

- Key Differences : Positional isomerism shifts substituent effects. The difluoromethyl group at position 1 may alter regioselectivity in further reactions compared to the target compound.

Physical Properties

*Data inferred from analogs; exact values require experimental validation.

Biological Activity

1-Bromo-4-chloro-2-(difluoromethyl)benzene is an organofluorine compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzene ring with bromine and chlorine substituents, as well as a difluoromethyl group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In studies, it demonstrated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 (ciprofloxacin) |

| Escherichia coli | 25 | 10 (triclosan) |

| Candida albicans | 15 | 0.25 (fluconazole) |

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays revealed that this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The following table presents the IC50 values obtained from these studies.

| Cancer Cell Line | IC50 (µM) | Control (µM) |

|---|---|---|

| MCF-7 (Breast) | 8.0 | 0.5 (doxorubicin) |

| A549 (Lung) | 10.5 | 0.3 (cisplatin) |

These findings suggest that the compound may act as a promising lead in the development of new anticancer agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Electrophiles : The difluoromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in cellular function.

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, contributing to its antimicrobial and anticancer effects.

Case Studies

A recent study explored the effects of this compound on biofilm formation in Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections.

Another research effort focused on the cytotoxic effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound induced apoptosis through the activation of caspase pathways.

Q & A

Q. Are there unexplored applications in materials science (e.g., liquid crystals or MOFs)?

- Methodological Answer : The rigid aromatic core and halogen substituents make it a candidate for liquid crystal matrices. Test mesophase behavior via polarized optical microscopy (POM) and DSC. For MOFs, coordinate with transition metals (e.g., Cu) under solvothermal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.